molecular formula C25H25N5O4 B2954943 3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 886900-76-1

3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No.: B2954943
CAS No.: 886900-76-1
M. Wt: 459.506
InChI Key: KSEHGOKMFZOVIV-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It contains several functional groups, including methoxy groups, a phenyl group, and a purine dione group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo reactions like protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of methoxy groups could potentially make it more soluble in certain solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related purine derivatives involves complex chemical reactions, including intramolecular alkylation and the preparation of compounds through various chemical processes. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the intricacies involved in creating purine derivatives, highlighting the chemical flexibility and the potential for creating a wide range of compounds for various applications (Simo, Rybár, & Alföldi, 1998).

Biological Activity and Pharmacophores

Compounds similar in structure, such as imidazopyridines and purines, are noted for their potential as pharmacophores, being widely used in drug design and medicinal chemistry. Their structural characteristics enable them to interact with biological targets, underscoring their importance in the development of new therapeutic agents (Ostrovskyi et al., 2011).

Applications in Drug Design

The strategic design and synthesis of substituted pyridines and purines containing specific functional groups, like 2,4-thiazolidinedione, are tailored to explore their biological activities, such as hypoglycemic and hypolipidemic activities. This research avenue is crucial for developing new drugs targeting metabolic diseases, demonstrating the versatility of purine derivatives in medicinal chemistry (Kim et al., 2004).

Properties

IUPAC Name

2-(2-methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-16-10-11-20(34-4)18(14-16)30-19(17-8-6-5-7-9-17)15-29-21-22(26-24(29)30)27(2)25(32)28(23(21)31)12-13-33-3/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEHGOKMFZOVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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